An In-depth Technical Guide to 1-Methyl-2-(trifluoromethyl)-1H-imidazole: Physicochemical Properties and Synthetic Strategies for Drug Discovery
An In-depth Technical Guide to 1-Methyl-2-(trifluoromethyl)-1H-imidazole: Physicochemical Properties and Synthetic Strategies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-methyl-2-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a methyl group at the N1 position and a trifluoromethyl group at the C2 position of the imidazole ring imparts unique electronic and steric properties that are highly advantageous for drug design. This document will delve into the structural features, physicochemical parameters, and spectral characteristics of this molecule. Furthermore, it will explore rational synthetic approaches and discuss the profound implications of its structural motifs for the development of novel therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Imidazoles in Medicinal Chemistry
The imidazole scaffold is a ubiquitous feature in a vast array of biologically active molecules, including natural products and synthetic drugs.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions, coupled with its aromatic nature, makes it a privileged structure in drug discovery.[2] The strategic functionalization of the imidazole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
The introduction of a trifluoromethyl (-CF3) group, in particular, has become a cornerstone of modern medicinal chemistry. This is due to the unique properties conferred by the -CF3 group, including:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation.[3]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[3]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functional groups and influence ligand-receptor interactions.
-
Improved Binding Affinity: The -CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, leading to enhanced binding affinity.
The combination of the imidazole core with a trifluoromethyl group at the 2-position and a methyl group at the 1-position in 1-methyl-2-(trifluoromethyl)-1H-imidazole creates a molecule with a unique and desirable profile for drug development. The N-methylation prevents tautomerization and provides a fixed substitution pattern, which is crucial for consistent biological activity.
Physicochemical Properties
While specific experimental data for 1-methyl-2-(trifluoromethyl)-1H-imidazole is limited in the public domain, we can infer its properties based on the known characteristics of its parent compound, 2-(trifluoromethyl)-1H-imidazole, and the general effects of N-methylation.
Table 1: Physicochemical Properties of 1-Methyl-2-(trifluoromethyl)-1H-imidazole and Related Compounds
| Property | 1-Methyl-2-(trifluoromethyl)-1H-imidazole | 2-(Trifluoromethyl)-1H-imidazole | 1-Methylimidazole |
| Molecular Formula | C₅H₅F₃N₂ | C₄H₃F₃N₂ | C₄H₆N₂ |
| Molecular Weight | 150.10 g/mol | 136.08 g/mol [4] | 82.10 g/mol |
| Physical Form | Solid (predicted) | White to off-white solid[5] | Colorless to light yellow liquid[6] |
| Melting Point | Data not available | 145-147 °C[5] | -60 °C |
| Boiling Point | 186.1 ± 40.0 °C (Predicted)[5] | Data not available | 198 °C |
| Density | 1.440 ± 0.06 g/cm³ (Predicted)[5] | Data not available | 1.03 g/cm³ |
| pKa (Predicted) | 10.65 ± 0.10[5] | Data not available | 7.4 (conjugate acid) |
| Solubility | Data not available | Data not available | Soluble in water, ethanol, and ether. |
Spectral Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two imidazole ring protons and the N-methyl protons. The chemical shifts of the ring protons will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a key identifier for this compound and is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (150.10 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-F stretching and bending vibrations.
Synthesis and Reactivity
The synthesis of 1-methyl-2-(trifluoromethyl)-1H-imidazole can be approached through several synthetic strategies. A common and practical method involves the N-methylation of the readily available precursor, 2-(trifluoromethyl)-1H-imidazole.
General Synthetic Approach: N-Methylation of 2-(Trifluoromethyl)-1H-imidazole
The methylation of the imidazole nitrogen can be achieved using a variety of methylating agents in the presence of a suitable base.
Caption: General workflow for the synthesis of 1-Methyl-2-(trifluoromethyl)-1H-imidazole.
Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common N-alkylation methods for imidazoles and should be optimized for specific laboratory conditions.
Materials:
-
2-(Trifluoromethyl)-1H-imidazole
-
Methyl iodide (or dimethyl sulfate)
-
Sodium hydride (or potassium carbonate)
-
Anhydrous N,N-dimethylformamide (DMF) (or acetonitrile)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-(trifluoromethyl)-1H-imidazole (1.0 eq.) in anhydrous DMF dropwise.
-
Methylation: After the evolution of hydrogen gas ceases, add methyl iodide (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity and Stability Considerations
The trifluoromethyl group at the C2 position of the imidazole ring is susceptible to nucleophilic attack and can undergo hydrolysis under strongly basic conditions.[3] Therefore, the choice of base and reaction conditions for the N-methylation is critical to avoid degradation of the product. Milder bases such as potassium carbonate in acetonitrile can be a viable alternative to sodium hydride in DMF.
Applications in Drug Development
The unique combination of a methylated imidazole core and a trifluoromethyl substituent makes 1-methyl-2-(trifluoromethyl)-1H-imidazole a highly attractive building block for the design of novel therapeutic agents. The trifluoromethyl group can serve as a bioisostere for other functional groups, enhancing potency and improving pharmacokinetic profiles.
Derivatives of trifluoromethyl-substituted imidazoles have been investigated for a range of therapeutic applications, including as:
-
Enzyme Inhibitors: The electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of the imidazole scaffold to the active sites of various enzymes.
-
Antimicrobial Agents: Trifluoromethylated heterocyclic compounds have shown promising activity against a variety of microbial pathogens.[7]
-
Central Nervous System (CNS) Agents: The increased lipophilicity imparted by the trifluoromethyl group can facilitate the penetration of the blood-brain barrier, making these compounds promising candidates for CNS-targeted therapies.[8]
Caption: Relationship between properties and applications of the target molecule.
Safety and Handling
While a specific safety data sheet for 1-methyl-2-(trifluoromethyl)-1H-imidazole is not widely available, it should be handled with the same precautions as other potentially hazardous laboratory chemicals. Based on the data for related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][9][10]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
Conclusion
1-Methyl-2-(trifluoromethyl)-1H-imidazole represents a valuable and versatile building block for the development of new pharmaceuticals. Its unique structural features, arising from the strategic placement of a methyl and a trifluoromethyl group on the imidazole ring, offer significant advantages in terms of metabolic stability, lipophilicity, and binding affinity. While further experimental characterization of its physicochemical properties is warranted, the synthetic routes are accessible, and its potential for incorporation into a diverse range of therapeutic agents is substantial. This guide serves as a foundational resource for researchers and scientists looking to leverage the potential of this promising scaffold in their drug discovery programs.
References
- Antolini, M., Bozzoli, A., Ghiron, C., Kennedy, G., Rossi, T., & Ursini, A. (1999). Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 9(7), 1023-1028.
- (No author provided). (2025, February 15). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Preprints.org.
- (No author provided). (2024, September 30). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. Journal of Organic Chemistry.
- Kirk, K. L. (1990). Syntheses of (Trifluoromethyl)imidazoles with Additional Electronegative Substituents. An Approach to Receptor-Activated Affinity Labels. The Journal of Organic Chemistry, 55(16), 4978-4982.
- BenchChem. (n.d.). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
- ChemicalBook. (n.d.). 1H-Imidazole, 2-(trifluoromethyl)-.
- (No author provided). (2012). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)-1H-imidazole.
- R&D Systems. (n.d.).
- ChemicalRegister. (n.d.). 1-Methyl-4-(trifluoromethyl)-1H-imidazole (CAS No. 81769-69-9) Suppliers.
- Fisher Scientific. (n.d.).
- Ossila. (n.d.). 1-[2-(Trifluoromethyl)phenyl]imidazole.
- PubChem. (n.d.). 2-(trifluoromethyl)-1H-imidazole.
- mzCloud. (2016, March 18). 4 Hydroxymethyl 2 methyl 5 5 trifluoromethyl 1H benzo d imidazol 2 yl thio methyl pyridin 3 ol.
- Chemos GmbH & Co. KG. (n.d.).
- Spectrum Chemical. (2006, August 11).
- NIST. (n.d.). 1H-Imidazole, 2-methyl-.
- RSC Publishing. (n.d.).
- Sigma-Aldrich. (n.d.). (1-methyl-1H-imidazol-2-yl)methanol AldrichCPR.
- MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- NIST. (n.d.). 1H-Imidazole, 1-methyl-.
- NIST. (n.d.). 1H-Imidazole, 2-methyl-.
- Chemical Book. (n.d.).
- Arabian Journal of Chemistry. (2014, September 1). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
- PubMed. (2022, January 3).
- Semantic Scholar. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- ACS Publications. (n.d.). Pyridinium Trifluoroacetate/N-Methylimidazole as an Efficient Activator for Oligonucleotide Synthesis via the Phosphoramidite Method.
- ACS Publications. (2023, February 16). Trifluoromethyl Vinamidinium Salt as a Promising Precursor for Fused β-Trifluoromethyl Pyridines.
- ChemicalBook. (n.d.). 1-Methyl-2-vinyl-1H-imidazole(16975-71-6) 1 H NMR.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(trifluoromethyl)-1H-imidazole | C4H3F3N2 | CID 585838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole, 2-(trifluoromethyl)- price,buy 1H-Imidazole, 2-(trifluoromethyl)- - chemicalbook [m.chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. ossila.com [ossila.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. chemos.de [chemos.de]


